molecular formula C21H24N2O2S B3264519 (E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 392249-30-8

(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B3264519
CAS-Nummer: 392249-30-8
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: OJKGERKDFIVRER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core linked to a benzo[d]thiazol-2(3H)-ylidene scaffold. Key structural elements include:

  • 4-(tert-butyl)benzamide: The bulky tert-butyl group enhances lipophilicity and may influence steric interactions in biological systems.
  • 6-ethoxy substitution: The ethoxy group at position 6 of the benzothiazole ring contributes to electronic modulation and metabolic stability.

Eigenschaften

IUPAC Name

4-tert-butyl-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-6-25-16-11-12-17-18(13-16)26-20(23(17)5)22-19(24)14-7-9-15(10-8-14)21(2,3)4/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKGERKDFIVRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is C18H22N2O1SC_{18}H_{22}N_{2}O_{1}S, with a molecular weight of 306.45 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that modifications in the benzothiazole structure can enhance antibacterial and antifungal activities. In vitro tests demonstrate that compounds similar to (E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer potential. A study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific compound's activity in these assays remains to be fully elucidated but suggests promising avenues for further research.

Anti-inflammatory Effects

Compounds derived from benzothiazoles have demonstrated anti-inflammatory properties in various models. For example, the carrageenan-induced paw edema model has been employed to assess the anti-inflammatory activity of similar compounds, showing significant reductions in edema when treated with benzothiazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR of (E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is crucial for optimizing its biological activity. Key findings from related studies indicate:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzothiazole ring enhances biological activity.
  • Chain Length : Modifications in the alkyl chain length of the tert-butyl group can influence solubility and bioavailability.
  • Steric Hindrance : The positioning of bulky groups affects receptor binding and cellular uptake .

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted that a series of benzothiazole derivatives, including those structurally similar to our compound, exhibited MIC values ranging from 10 to 50 µg/mL against various pathogens, indicating significant antimicrobial potential .
  • Cytotoxicity Assays : In a recent investigation, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing IC50 values as low as 5 µM for certain compounds, demonstrating their potential as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Key Structural-Activity Relationships (SAR)

  • Lipophilicity : The tert-butyl group in the target compound enhances membrane permeability but reduces aqueous solubility.
  • Electronic Effects : Electron-donating groups (e.g., ethoxy) stabilize the thiazole ring, while electron-withdrawing groups (e.g., nitro in compound 18) improve target binding .
  • Steric Bulk : Bulky substituents (e.g., tert-butyl) may limit access to hydrophobic binding pockets compared to smaller groups (e.g., ethyl in 7a) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Reactant of Route 2
Reactant of Route 2
(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.